3-(2,3-dihydro-1H-indol-1-yl)propanenitrile
Overview
Description
3-(2,3-dihydro-1H-indol-1-yl)propanenitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of indole, a heterocyclic aromatic organic compound
Biochemical Analysis
Biochemical Properties
3-(2,3-dihydro-1H-indol-1-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation . Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death, depending on the cellular context . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can vary depending on the experimental conditions, such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of specific signaling pathways and the promotion of cell survival . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress and cell death . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response . These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways . For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of important metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)propanenitrile typically involves the reaction of indole with acrylonitrile under specific conditions. One common method is the Michael addition reaction, where indole reacts with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-indol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Oxidation of this compound can yield oxo derivatives.
Reduction: Reduction can produce 3-(2,3-dihydro-1H-indol-1-yl)propanamine.
Substitution: Substitution reactions can introduce various functional groups onto the indole ring, depending on the reagents used.
Scientific Research Applications
3-(2,3-dihydro-1H-indol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to bind to specific sites on proteins, influencing their activity and leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1H-indol-3-yl)propanoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile: Contains additional oxo groups on the indole ring.
Uniqueness
3-(2,3-dihydro-1H-indol-1-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVNVZQRVAQHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91349-96-1 | |
Record name | 3-(2,3-dihydro-1H-indol-1-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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